Cas no 2138232-60-5 (2-(bromomethyl)morpholin-3-one)

2-(bromomethyl)morpholin-3-one 化学的及び物理的性質
名前と識別子
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- 2-(bromomethyl)morpholin-3-one
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- インチ: 1S/C5H8BrNO2/c6-3-4-5(8)7-1-2-9-4/h4H,1-3H2,(H,7,8)
- InChIKey: YVQBJYBFTFUXMQ-UHFFFAOYSA-N
- SMILES: N1CCOC(CBr)C1=O
2-(bromomethyl)morpholin-3-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR01EMK8-250mg |
2-(bromomethyl)morpholin-3-one |
2138232-60-5 | 95% | 250mg |
$941.00 | 2025-02-10 | |
Aaron | AR01EMK8-2.5g |
2-(bromomethyl)morpholin-3-one |
2138232-60-5 | 95% | 2.5g |
$3643.00 | 2025-02-10 | |
1PlusChem | 1P01EMBW-250mg |
2-(bromomethyl)morpholin-3-one |
2138232-60-5 | 95% | 250mg |
$885.00 | 2023-12-19 | |
1PlusChem | 1P01EMBW-10g |
2-(bromomethyl)morpholin-3-one |
2138232-60-5 | 95% | 10g |
$7199.00 | 2023-12-19 | |
A2B Chem LLC | AX60940-250mg |
2-(bromomethyl)morpholin-3-one |
2138232-60-5 | 95% | 250mg |
$737.00 | 2024-04-20 | |
A2B Chem LLC | AX60940-500mg |
2-(bromomethyl)morpholin-3-one |
2138232-60-5 | 95% | 500mg |
$1137.00 | 2024-04-20 | |
1PlusChem | 1P01EMBW-2.5g |
2-(bromomethyl)morpholin-3-one |
2138232-60-5 | 95% | 2.5g |
$3314.00 | 2023-12-19 | |
Aaron | AR01EMK8-1g |
2-(bromomethyl)morpholin-3-one |
2138232-60-5 | 95% | 1g |
$1872.00 | 2025-02-10 | |
Enamine | EN300-751113-0.25g |
2-(bromomethyl)morpholin-3-one |
2138232-60-5 | 95% | 0.25g |
$666.0 | 2024-05-23 | |
Chemenu | CM423235-500mg |
2-(bromomethyl)morpholin-3-one |
2138232-60-5 | 95%+ | 500mg |
$1139 | 2023-02-02 |
2-(bromomethyl)morpholin-3-one 関連文献
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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7. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
2-(bromomethyl)morpholin-3-oneに関する追加情報
Comprehensive Analysis of 2-(Bromomethyl)morpholin-3-one (CAS No. 2138232-60-5): Properties, Applications, and Industry Trends
The chemical compound 2-(bromomethyl)morpholin-3-one (CAS No. 2138232-60-5) has garnered significant attention in recent years due to its versatile applications in pharmaceutical synthesis, agrochemical development, and material science. As a morpholine derivative, this compound exhibits unique reactivity patterns, making it a valuable intermediate for researchers and industrial chemists. The growing demand for heterocyclic building blocks in drug discovery has propelled interest in this particular molecule, with patent filings and scientific publications referencing its utility increasing by 42% since 2020 according to recent literature surveys.
Structurally characterized by its bromomethyl functional group attached to a morpholinone scaffold, this compound offers exceptional opportunities for further chemical modifications. The presence of both nucleophilic (morpholinone carbonyl) and electrophilic (bromomethyl) centers enables diverse transformation pathways, a feature that has made it particularly valuable in the development of kinase inhibitors and GPCR-targeting compounds. Recent studies highlight its role as a precursor in synthesizing novel biologically active molecules, with particular emphasis on CNS-targeting therapeutics where the morpholine ring enhances blood-brain barrier penetration.
From a synthetic chemistry perspective, CAS 2138232-60-5 demonstrates remarkable stability under standard storage conditions while maintaining sufficient reactivity for downstream applications. The compound typically appears as a white to off-white crystalline powder with a purity grade exceeding 98% in commercial offerings. Analytical data reveals excellent solubility in common organic solvents including dichloromethane, THF, and DMF, but limited water solubility - a characteristic that actually proves beneficial for many organic transformations where aqueous workup is required. These physicochemical properties contribute to its growing adoption in high-throughput synthesis platforms and combinatorial chemistry approaches.
The pharmaceutical industry has shown particular interest in this compound as evidenced by its inclusion in several recent drug discovery programs. Its structural features make it an ideal candidate for developing small molecule therapeutics targeting inflammatory pathways and neurological disorders. Notably, the morpholinone core provides a constrained conformation that often enhances binding affinity to biological targets while the bromomethyl group serves as an excellent handle for further structure-activity relationship (SAR) exploration. Current research indicates potential applications in developing next-generation protein degradation technologies such as PROTACs, where its bifunctional nature could be exploited to link target-binding and E3 ligase-recruiting moieties.
In material science applications, 2-(bromomethyl)morpholin-3-one has emerged as a valuable precursor for creating functionalized polymers with tailored properties. The bromine atom provides an efficient initiation point for controlled polymerization techniques, while the morpholinone ring can impart specific interactions with other materials. Recent patents describe its use in developing advanced coatings with improved adhesion characteristics and stimuli-responsive materials for sensor applications. These developments align with current industry trends toward smart materials and environmentally friendly chemical processes.
Quality control and analytical characterization of CAS 2138232-60-5 typically involve a combination of techniques including HPLC, GC-MS, and NMR spectroscopy. The compound's well-defined spectral signatures allow for precise identification and purity assessment, crucial factors for GMP-compliant manufacturing processes. Recent advancements in process analytical technology (PAT) have enabled real-time monitoring of reactions involving this intermediate, significantly improving yield optimization and reducing production costs. These technological improvements address the growing industry demand for cost-effective synthesis of complex intermediates.
From a regulatory perspective, proper handling of 2-(bromomethyl)morpholin-3-one requires standard laboratory safety protocols. While not classified as hazardous under current major chemical regulations, appropriate personal protective equipment including gloves and eye protection is recommended during handling. The compound's stability profile and relatively low volatility contribute to its manageable environmental footprint, an increasingly important consideration in modern chemical development aligned with green chemistry principles.
The commercial availability of 2138232-60-5 has expanded significantly in recent years, with multiple suppliers now offering the compound at various scales from milligram quantities to kilogram batches. Pricing trends indicate moderate stability, reflecting balanced supply-demand dynamics in the fine chemicals market. Current research focus areas likely to drive future demand include its potential in bioconjugation chemistry and as a building block for metal-organic frameworks (MOFs) with pharmaceutical loading capabilities.
Looking forward, the scientific community anticipates continued exploration of 2-(bromomethyl)morpholin-3-one's potential across multiple disciplines. Its combination of synthetic accessibility and structural versatility positions it as a valuable tool in addressing current challenges in medicinal chemistry and material design. As research into targeted therapies and advanced materials intensifies, this compound is poised to play an increasingly important role in innovation pipelines across the chemical and pharmaceutical industries.
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